molecular formula C7H9F3N2S B6604758 2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine CAS No. 2138335-43-8

2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine

Cat. No.: B6604758
CAS No.: 2138335-43-8
M. Wt: 210.22 g/mol
InChI Key: VANMUKPTOWZIPW-UHFFFAOYSA-N
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Description

2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine is a compound that features a trifluoroethyl group attached to a thiazole ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine typically involves the reaction of 2,2,2-trifluoroethylamine with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine is unique due to the combination of the trifluoroethyl group and the thiazole ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2S/c8-7(9,10)3-5-4-13-6(12-5)1-2-11/h4H,1-3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANMUKPTOWZIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CCN)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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